molecular formula C17H17N5O3 B2851149 N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396784-26-1

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2851149
CAS RN: 1396784-26-1
M. Wt: 339.355
InChI Key: RAVKTRGBMPRSBD-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom, and two methoxyphenyl groups, which are phenyl rings with a methoxy (O-CH3) substituent. The presence of these functional groups can give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzylamine with a 4-methoxyphenyltetrazole-5-carboxylic acid . The exact conditions and reagents used would depend on the specific synthetic route chosen by the chemist.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the two methoxyphenyl groups. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule, affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the tetrazole ring might undergo reactions typical of heterocyclic compounds, while the methoxy groups might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of related compounds for potential biological activities. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving similar methoxybenzyl and methoxyphenyl groups demonstrates the versatility of these compounds in generating new chemical entities. These compounds have been characterized by elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR, highlighting their complex structures and potential for further modification (Hassan, Hafez, & Osman, 2014).

  • Protective Groups in Synthesis : The use of methoxybenzyl groups as protective elements in the synthesis of complex molecules has been explored, indicating the role of such structures in facilitating chemical reactions under mild conditions. For example, the development of new protecting groups for carboxylic acids utilizing methoxy-α-methylbenzyl alcohol indicates the chemical's utility in synthetic chemistry, especially for sensitive functional group transformations (Yoo, Kim, & Kyu, 1990).

Biological Activities and Potential Applications

  • Cytotoxic Activity : Some studies have investigated the cytotoxic activities of compounds synthesized from methoxybenzyl and methoxyphenyl groups against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from similar compounds were screened for cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

  • Histone Deacetylase Inhibition : Derivatives with methoxybenzyl groups have been explored for their selectivity as histone deacetylase 6 (HDAC6) inhibitors, demonstrating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. One study highlighted a compound with potent inhibitory selectivity against HDAC6, showing promising results in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-14-7-3-12(4-8-14)11-18-17(23)16-19-21-22(20-16)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKTRGBMPRSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

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